![molecular formula C8H10ClN3S B14732617 1-(2-Chloroethyl)-2,3-dihydroimidazo[1,2-c]pyrimidine-5-thione CAS No. 7151-75-9](/img/structure/B14732617.png)
1-(2-Chloroethyl)-2,3-dihydroimidazo[1,2-c]pyrimidine-5-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloroethyl)-2,3-dihydroimidazo[1,2-c]pyrimidine-5-thione is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure.
Vorbereitungsmethoden
The synthesis of 1-(2-Chloroethyl)-2,3-dihydroimidazo[1,2-c]pyrimidine-5-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloroethylamine with a suitable pyrimidine derivative in the presence of a base. The reaction conditions often include the use of solvents such as dimethylformamide or dimethyl sulfoxide and temperatures ranging from 80°C to 120°C .
For industrial production, the process may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
1-(2-Chloroethyl)-2,3-dihydroimidazo[1,2-c]pyrimidine-5-thione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloroethyl group, leading to the formation of various derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
1-(2-Chloroethyl)-2,3-dihydroimidazo[1,2-c]pyrimidine-5-thione has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(2-Chloroethyl)-2,3-dihydroimidazo[1,2-c]pyrimidine-5-thione involves its interaction with cellular targets such as DNA and enzymes. The chloroethyl group can form covalent bonds with nucleophilic sites in DNA, leading to cross-linking and inhibition of DNA replication and transcription. This results in the induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(2-Chloroethyl)-2,3-dihydroimidazo[1,2-c]pyrimidine-5-thione include other imidazo[1,2-c]pyrimidine derivatives and thione-containing heterocycles. These compounds share structural features and often exhibit similar biological activities. this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and biological properties .
Some similar compounds include:
- 1-(2-Chloroethyl)-2,3-dihydroimidazo[1,2-c]pyrimidine-5-one
- 1-(2-Bromoethyl)-2,3-dihydroimidazo[1,2-c]pyrimidine-5-thione
- 1-(2-Chloroethyl)-2,3-dihydroimidazo[1,2-c]pyrimidine-4-thione
Eigenschaften
CAS-Nummer |
7151-75-9 |
|---|---|
Molekularformel |
C8H10ClN3S |
Molekulargewicht |
215.70 g/mol |
IUPAC-Name |
1-(2-chloroethyl)-2,3-dihydroimidazo[1,2-c]pyrimidine-5-thione |
InChI |
InChI=1S/C8H10ClN3S/c9-2-4-11-5-6-12-7(11)1-3-10-8(12)13/h1,3H,2,4-6H2 |
InChI-Schlüssel |
CIJSNLDSRCPRLO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN2C(=CC=NC2=S)N1CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


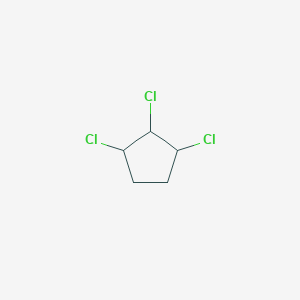
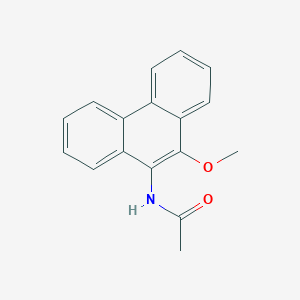
![2,2,4-Trimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14732551.png)
![N-[1-(4-cyanophenyl)ethylideneamino]-4-[(4-ethoxyphenoxy)methyl]benzamide](/img/structure/B14732558.png)


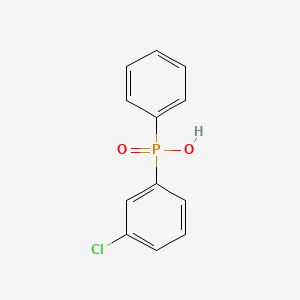
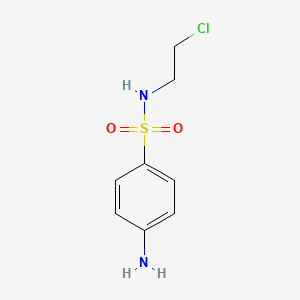

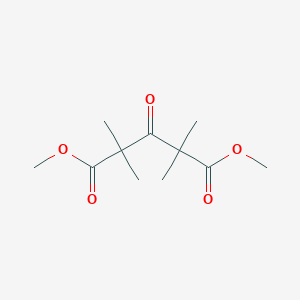
![6-Bromo-3-[2-(diethylamino)ethyl]-3-phenyl-1-benzofuran-2(3h)-one](/img/structure/B14732594.png)

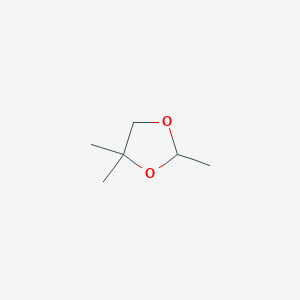
![2-(Thiophen-2-ylmethylidene)-1-benzo[b]furan-3-one](/img/structure/B14732618.png)
